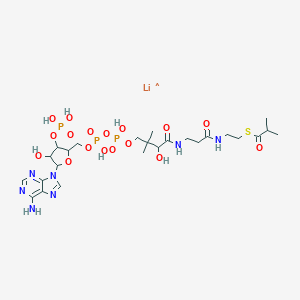

CID 16219499

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex chemical libraries, including entities like CID 16219499, often involves combinatorial methods that allow the creation of vast molecular diversity. A notable approach involves peptide combinatorial libraries synthesized on beads and indexed with chemical tags, facilitating the identification of molecules with desired properties through binding affinity to specific targets (Ohlmeyer et al., 1993). Furthermore, integrating biological synthesis strategies with traditional chemical methods offers a pathway to generate molecules with unique physical, chemical, and biological characteristics (Wu & Schultz, 2009).

Molecular Structure Analysis

The accurate representation of chemical structures is crucial for various applications, including substructure searching, reaction retrieval, and synthesis planning. The International Chemical Identifier (InChI) has emerged as a significant tool in capturing the essence of molecular structures, facilitating the digital encoding and sharing of chemical information (Warr, 2011).

Chemical Reactions and Properties

The classification and understanding of chemical reactions without explicit assignment of reacting centers enable the exploration of novel synthetic pathways. Techniques employing molecular maps and descriptors can achieve high accuracy in classifying photochemical reactions, offering insights into the synthesis and functionality of complex molecules like CID 16219499 (Zhang & Aires-de-Sousa, 2005).

Physical Properties Analysis

Machine learning models have been developed to estimate the environmental impacts and physical properties of chemicals based on their molecular structure. These models, which transform chemical structures into numerical vectors of descriptors, can predict properties like boiling point, heat capacity, and solubility, crucial for the environmental assessment and process optimization of chemical compounds (Wernet et al., 2008).

Chemical Properties Analysis

The advent of organic synthesis has enabled the construction of molecules with a wide range of chemical properties. Total synthesis efforts aim to replicate molecules found in nature, offering insights into the molecular complexity and diversity of chemical entities. These endeavors highlight the potential of synthetic chemistry in generating molecules with specific biological activities or physicochemical characteristics, including those like CID 16219499 (Nicolaou et al., 2012).

科学的研究の応用

Text Mining for Drug Side Effects

CID 16219499 is notable for its applications in text mining methods for drug side effects. The identification of drug side effects from free text is crucial for regulatory agencies and the pharmaceutical industry. The system developed to address the Biocreative V challenge (BC5) dealing with Chemical-induced Disease (CID) relations combines machine learning, rule-based, and knowledge-based approaches. The system achieved the highest recall of the challenge, signifying its effectiveness in identifying drug side effects from literature, although it also highlighted the need for consistent gold standard data sets to advance the field of text mining of drug side effects (Bravo et al., 2016).

Cancer Treatment and Management

In the context of cancer treatment and management, CID 16219499 has been referenced in the study of chemotherapy-induced diarrhea (CID) as a common side effect of chemotherapeutic agents. The treatment of CID, especially when refractory to conventional therapies, is a critical area of study. Research has focused on effective treatments for severe CID, emphasizing the need for safe and effective management of this side effect to prevent dose reductions, delays, or cessation of cancer treatment. Although the specifics of the chemical entity CID 16219499 were not detailed, the broader context of chemotherapy-induced complications is a significant field of research related to cancer treatment and management (Zidan et al., 2001).

Gastrointestinal Toxicity in Colorectal Cancer

CID 16219499 has been associated with research on gastrointestinal toxicity, particularly in colorectal cancer patients. Chemotherapy-induced diarrhea (CID) is a major cause of dose-limiting toxicity in cancer management. The study of the inflammatory processes contributing to gastrointestinal toxicity is essential for understanding the underlying mechanisms and developing strategies to mitigate these effects. The research contributes to a better understanding of how chemotherapeutic agents induce gastrointestinal toxicity and the potential for developing targeted therapies to alleviate these side effects (Lee, Ryan, & Doherty, 2014).

Drug-Side Effect Association

Another application of CID 16219499 is in the development of computational methods to predict drug-side effect associations. The identification and understanding of these associations are vital for drug development and patient treatment strategies. Computational approaches have provided effective strategies to deal with the issue of drug-side effect associations, and the study of CID 16219499 contributes to this field by highlighting the importance of integrating multiple information sources and employing advanced computational techniques (Ding, Tang, & Guo, 2019).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information.

将来の方向性

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior.

特性

InChI |

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHNCUNIGLUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

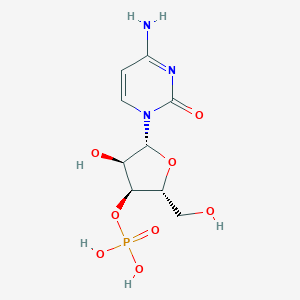

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585182 |

Source

|

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyryl coenzyme A lithium salt | |

CAS RN |

103404-95-1 |

Source

|

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)